molecular formula C26H32N2O6 B12428202 6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid CAS No. 205812-10-8

6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid

Cat. No.: B12428202
CAS No.: 205812-10-8
M. Wt: 468.5 g/mol
InChI Key: UMRUUWFGLGNQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid is a compound with significant applications in organic chemistry and biochemistry. It is known for its role in peptide synthesis, where it serves as a protected amino acid derivative. The compound’s structure includes a tert-butoxycarbonyl (Boc) group and a fluorenylmethoxycarbonyl (Fmoc) group, which are commonly used protecting groups in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid typically involves the protection of lysine. The process begins with the protection of the amino group of lysine using the Boc group, followed by the protection of the epsilon-amino group with the Fmoc group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .

Scientific Research Applications

6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The Boc and Fmoc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. The deprotection steps are carefully controlled to ensure the correct sequence of amino acids in the final peptide product .

Comparison with Similar Compounds

Similar Compounds

  • N2-((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-L-lysine
  • Fmoc-Lys(Boc)-OH
  • Fmoc-Asp(OtBu)-OH

Uniqueness

6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid is unique due to its dual protection strategy, which allows for selective deprotection and sequential peptide synthesis. This makes it highly valuable in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRUUWFGLGNQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868059
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-26-9
Record name N6-(tert-Butoxycarbonyl)-N2-((9H-fluoren-9-ylmethoxy)carbonyl)-L-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334302
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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